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Compound of Interest

Compound Name: cadherin-11

Cat. No.: B1176826

Introduction

Cadherin-11 (CDH11), also known as Osteoblast-Cadherin, is a type Il classical cadherin that
plays a crucial role in cell-cell adhesion, particularly in mesenchymal cells. Its expression is
implicated in various physiological and pathological processes, including embryonic
development, synovial joint integrity, and cancer progression. Understanding the protein-protein
interaction network of Cadherin-11 is essential for elucidating its signaling functions and for the
development of novel therapeutic strategies. Co-immunoprecipitation (Co-IP) is a powerful and
widely used technique to isolate and identify interacting proteins from cell or tissue lysates. This
method relies on the specificity of an antibody to capture a protein of interest (the "bait," in this
case, Cadherin-11), thereby pulling down its associated binding partners (the "prey").
Subsequent analysis of the immunoprecipitated complex, typically by mass spectrometry or
Western blotting, allows for the identification of these interactors.

Principle of Co-immunoprecipitation

The Co-IP procedure begins with the gentle lysis of cells to preserve native protein complexes.
A specific antibody targeting Cadherin-11 is then added to the lysate and allowed to bind. This
antibody-antigen complex is subsequently captured by protein A/G-conjugated agarose or
magnetic beads. Following a series of washes to remove non-specific proteins, the bound
proteins are eluted from the beads. The eluted sample can then be analyzed by Western blot to
confirm the presence of a known interactor or by mass spectrometry for the unbiased
identification of novel binding partners.
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Experimental Protocols

This section provides a detailed protocol for the co-immunoprecipitation of Cadherin-11 and its
binding partners from cultured cells, followed by identification via mass spectrometry.

Materials and Reagents

o Cell Culture: Human synovial sarcoma cells (e.g., SW982) or other cell lines endogenously
expressing Cadherin-11.

e Antibodies:
o Anti-Cadherin-11 antibody suitable for immunoprecipitation (e.g., clone 13C2).
o Normal mouse/rabbit IgG (Isotype control).

o Lysis Buffer: RIPA buffer (50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium
deoxycholate, 0.1% SDS) or a non-denaturing lysis buffer (e.g., 1% NP-40 in TBS).
Supplement with protease and phosphatase inhibitor cocktails immediately before use.

e Beads: Protein A/G magnetic beads or agarose beads.

e Wash Buffer: 50 mM Tris-HCI (pH 7.4), 150 mM NacCl, 0.1% NP-40.

o Elution Buffer: 0.1 M Glycine-HCI, pH 2.5-3.0 or 2x Laemmli sample buffer.

o Neutralization Buffer: 1 M Tris-HCI, pH 8.5.

e Phosphate-Buffered Saline (PBS)

Protocol

Part 1: Cell Lysis and Lysate Preparation

o Culture cells to approximately 80-90% confluency in appropriate culture dishes.
» Wash the cells twice with ice-cold PBS.

e Add ice-cold lysis buffer to the cells (e.g., 1 mL per 10 cm dish).
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o Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
¢ Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes.

o Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

o Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

o Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA

assay).

Part 2: Immunoprecipitation

Pre-clear the lysate by adding 20-30 uL of protein A/G beads to 1-2 mg of total protein lysate.
Incubate for 1 hour at 4°C on a rotator.

o Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) and transfer the pre-cleared
supernatant to a new tube.

e Add 2-5 ug of the anti-Cadherin-11 antibody to the pre-cleared lysate. As a negative control,
add an equivalent amount of isotype control IgG to a separate tube of lysate.

 Incubate the lysate-antibody mixture overnight at 4°C on a rotator.

e Add 30-50 pL of equilibrated protein A/G beads to each tube and incubate for 2-4 hours at
4°C on a rotator to capture the antibody-protein complexes.

Part 3: Washing and Elution

o Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) and discard the
supernatant.

o Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After each wash, pellet

the beads and completely remove the supernatant.

» After the final wash, carefully remove all residual wash buffer.
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e For Mass Spectrometry: Elute the proteins by adding 50 pL of 0.1 M Glycine-HCI (pH 2.5).
Incubate for 5-10 minutes at room temperature. Pellet the beads and immediately transfer
the supernatant to a new tube containing 5-10 pL of Neutralization Buffer.

o For Western Blot Analysis: Elute the proteins by adding 30-50 pyL of 2x Laemmli sample
buffer and boiling at 95-100°C for 5-10 minutes.

Part 4: Downstream Analysis

o Western Blotting: The eluted samples can be resolved by SDS-PAGE, transferred to a
membrane, and probed with antibodies against known or suspected binding partners (e.g.,
-catenin, p120-catenin) to validate the interaction.

o Mass Spectrometry: For unbiased discovery, the eluted sample from the Cadherin-11 IP and
the IgG control are subjected to in-solution or in-gel trypsin digestion, followed by LC-MS/MS
analysis to identify the co-precipitated proteins.

Data Presentation

Proteins identified by mass spectrometry are typically filtered against the negative control (IgG)
to remove non-specific binders. The resulting data can be presented in a table format, ranking
proteins by the number of unique peptides identified or by a calculated score that reflects the
confidence of the identification.

Table 1: Representative list of Cadherin-11 interacting proteins identified by Co-IP and Mass
Spectrometry.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1176826?utm_src=pdf-body
https://www.benchchem.com/product/b1176826?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Unique Unique
Protein Name Gene Symbol Peptides Peptides (IgG Function
(CDH11-IP) Control)
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Actin-binding,
Filamin-A FLNA 12 1 cytoskeletal
organization
Protein tyrosine )
Signal
phosphatase )
PTPN13 9 0 transduction, cell
non-receptor _
adhesion
type 13
] ] Rho GTPase
Trio Rho guanine o
. activation,
nucleotide TRIO 7 0

cytoskeletal
exchange factor )
dynamics

Note: The peptide counts are hypothetical and for illustrative purposes only.

Visualizations

Diagram 1: Co-immunoprecipitation Workflow
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Caption: Workflow for identifying Cadherin-11 binding partners.
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Diagram 2: Cadherin-11 Signaling Pathway
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Caption: Cadherin-11 and its core intracellular binding partners.

« To cite this document: BenchChem. [Application Notes: Identification of Cadherin-11 Binding
Partners Using Co-immunoprecipitation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1176826#co-immunoprecipitation-to-identify-
cadherin-11-binding-partners]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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